molecular formula C17H20N4O3 B2422529 N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide CAS No. 1797078-15-9

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2422529
CAS No.: 1797078-15-9
M. Wt: 328.372
InChI Key: DFDNZWQETCQDDO-UHFFFAOYSA-N
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Description

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide is a synthetic compound of significant interest in medicinal chemistry and oncology research. It belongs to a class of molecules incorporating both a morpholinopyrimidine core and a phenoxyacetamide side chain. Structural analogs of this compound, particularly those featuring the morpholine and acetamide pharmacophores, have demonstrated potent biological activities in scientific studies. Research on similar morpholine-based acetamide derivatives has revealed their potential as kinase inhibitors and anticancer agents. For instance, certain morpholine-acetamide hybrids have shown promising inhibitory activity against carbonic anhydrase, specifically the CA IX isozyme, which is a recognized therapeutic target for hypoxic tumors . Other studies on morpholine-containing quinoline derivatives have reported significant cytotoxic effects against cancer cell lines, such as HepG2 (liver cancer) and ID8 (ovarian cancer), by modulating cell viability, inducing apoptosis, and inhibiting cell migration . The mechanism of action for compounds in this structural family often involves the inhibition of key enzymes or protein kinases that drive cell proliferation and survival pathways in cancers . The molecular structure of this compound suggests its utility as a valuable intermediate or lead compound in drug discovery programs. Researchers can employ it to explore structure-activity relationships (SAR) and develop novel therapeutic agents targeting various cancers and other diseases. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-17(13-24-14-4-2-1-3-5-14)19-12-15-18-7-6-16(20-15)21-8-10-23-11-9-21/h1-7H,8-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDNZWQETCQDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide typically involves a multistep process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxyacetamide moiety or the morpholinopyrimidine core are replaced with other groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

    Anti-inflammatory activity: The compound inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) by downregulating their mRNA and protein expression levels.

    Anticancer activity: this compound exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide can be compared with other morpholinopyrimidine derivatives, such as:

This compound stands out due to its unique combination of anti-inflammatory and anticancer properties, making it a valuable compound for further research and development.

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholinopyrimidine moiety linked to a phenoxyacetamide group, which is believed to contribute to its biological activity. The structural formula can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds in this class may inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and norepinephrine, potentially impacting mood and neurodegenerative conditions .
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases . This mechanism is crucial for developing anti-cancer therapies.
  • Cell Cycle Arrest : Research has demonstrated that certain derivatives can cause cell cycle arrest at the S phase, preventing cancer cells from proliferating .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (μM) Mechanism
HepG26.92Apoptosis via mitochondrial pathway
A5498.99Cell cycle arrest
MCF78.26Induction of apoptosis
DU1457.89Inhibition of MAO activity

These results indicate that the compound exhibits potent anti-cancer properties across multiple cell lines, with IC50 values comparable to established chemotherapeutic agents.

Case Studies

  • HepG2 Cell Line : In studies involving HepG2 cells, treatment with this compound resulted in significant apoptosis, characterized by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • A549 Cell Line : Similar effects were observed in A549 lung carcinoma cells, where the compound inhibited cell growth and induced apoptosis through caspase activation pathways.

Q & A

Q. What are the recommended methodologies for synthesizing N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide?

Synthesis typically involves multi-step organic reactions. Key steps include:

  • Substitution reactions : Reacting morpholine-containing intermediates with halogenated pyrimidine derivatives under alkaline conditions to form the morpholinopyrimidine core .
  • Coupling reactions : Using condensing agents (e.g., DCC or EDC) to link the phenoxyacetamide moiety to the pyrimidine-methyl group .
  • Purification : Column chromatography with solvents like dichloromethane/methanol gradients ensures high purity (>95% by HPLC).

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Morpholine substitutionK₂CO₃, DMF, 80°C65-70%
Acetamide couplingEDC, DCM, RT75-80%

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : Analyze 1^1H and 13^{13}C spectra to verify connectivity of the morpholine, pyrimidine, and phenoxyacetamide groups. For example, the morpholine ring protons appear as a singlet (~3.7 ppm) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and spatial arrangement .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~388.4 g/mol) .

Q. What preliminary biological assays are suitable for evaluating this compound?

Initial screening should focus on:

  • Enzyme inhibition : Test against kinases or proteases linked to disease pathways (e.g., cancer, inflammation) using fluorescence-based assays .
  • Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive bacteria or fungi (e.g., Candida albicans) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Target specificity profiling : Use CRISPR-Cas9 knockout models or siRNA silencing to confirm on-target effects .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

Modifications can optimize solubility, stability, and bioavailability:

  • Morpholine ring substitution : Replace morpholine with piperidine to alter logP and improve blood-brain barrier penetration (see Table 2 ) .
  • Phenoxy group fluorination : Introduce fluorine at the para-position to enhance metabolic stability via reduced CYP450 oxidation .

Q. Table 2: Structural Analogs and Properties

AnalogModificationlogPHalf-life (h)
Parent compoundNone2.13.5
Piperidine variantMorpholine → piperidine1.85.2
Fluorinated analog4-F-phenoxy2.36.8

Q. How can crystallographic data inform structure-activity relationships (SAR)?

X-ray structures reveal:

  • Hydrogen-bonding networks : Morpholine oxygen interacts with kinase hinge regions (e.g., EGFR), guiding inhibitor design .
  • Conformational flexibility : Pyrimidine-methyl torsion angles (~15°) impact binding pocket compatibility .
  • Solvent accessibility : Bulky substituents on the phenoxy group may reduce solubility, requiring formulation optimization .

Q. What strategies are effective for scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for morpholine substitution steps .
  • Catalyst optimization : Use Pd/C or Ni catalysts for selective hydrogenation of nitro intermediates .
  • Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How does the compound interact with cytochrome P450 enzymes, and how can this be modeled?

  • In vitro assays : Use human liver microsomes to measure metabolic stability and identify major metabolites (e.g., hydroxylation at C4 of pyrimidine) .
  • Computational prediction : CYP450 docking simulations (e.g., Schrödinger’s Glide) highlight residues (e.g., CYP3A4 Phe304) involved in binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.